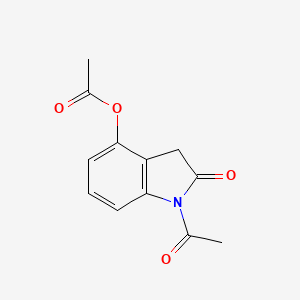
(1-acetyl-2-oxo-3H-indol-4-yl) acetate
Übersicht
Beschreibung
Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-acetyl-2-oxo-3H-indol-4-yl) acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a catalyst, with hypophosphorous acid and triethylamine in 1-propanol under reflux conditions . This method yields the desired indole derivative in moderate yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (1-acetyl-2-oxo-3H-indol-4-yl) acetate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Indole-3-carboxaldehyde: Known for its use in organic synthesis and biological studies.
Uniqueness
Acetic acid 1-acetyl-2-oxo-2,3-dihydro-1H-indol-4-yl ester is unique due to its specific ester functional group and acetyl substitution, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
87234-75-1 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
(1-acetyl-2-oxo-3H-indol-4-yl) acetate |
InChI |
InChI=1S/C12H11NO4/c1-7(14)13-10-4-3-5-11(17-8(2)15)9(10)6-12(13)16/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
UZGAUBROKVHOFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)CC2=C1C=CC=C2OC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
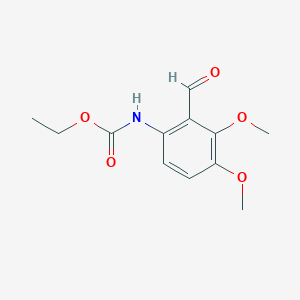
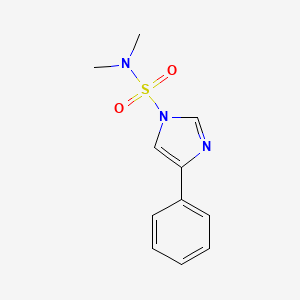
![3-amino-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B8280519.png)
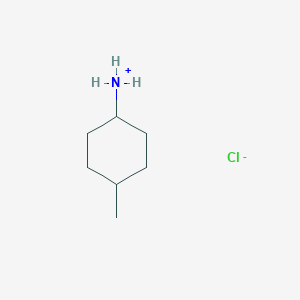
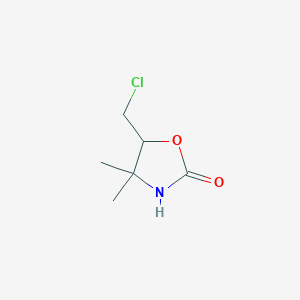
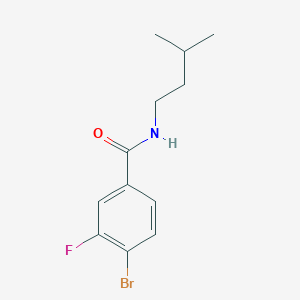
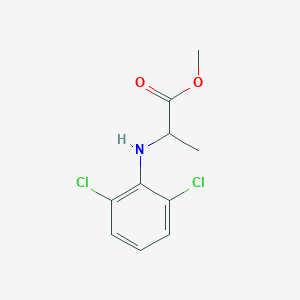
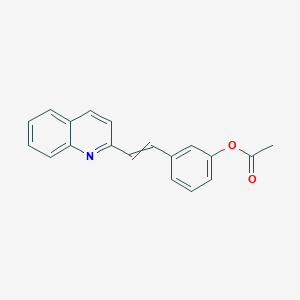
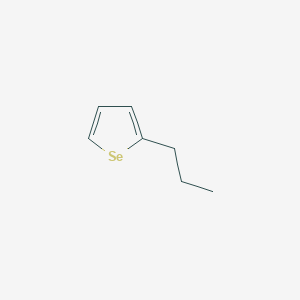
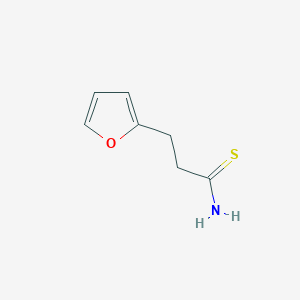
![Dibenzo[b,d]selenophen-4-ylboronic acid](/img/structure/B8280582.png)
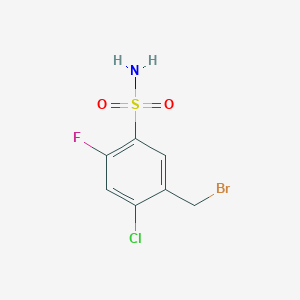
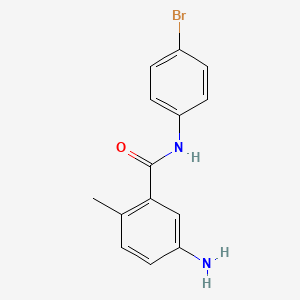
![N-[4-(4-bromo-1H-pyrazol-3-yl)phenyl]-N'-phenylurea](/img/structure/B8280607.png)
